

# Application Note: Capillary Electrophoresis for the Separation of Leuprolide Impurities

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Compound of Interest

Compound Name: Leuprolide Acetate EP Impurity D

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#### **Abstract**

This application note presents a detailed protocol for the separation and analysis of leuprolide and its process-related impurities using capillary zone electrophoresis (CZE). Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent LHRH agonist used in the treatment of various cancers and other conditions. The manufacturing process of synthetic peptides like leuprolide can result in several impurities, including deletion sequences, insertion sequences, and modifications of amino acid side chains. Regulatory bodies require stringent monitoring and control of these impurities. This document provides a robust CZE method that offers high-resolution separation of leuprolide from its key impurities, making it a valuable tool for quality control and drug development professionals.

#### Introduction

Leuprolide acetate is a critical therapeutic peptide whose purity directly impacts its safety and efficacy. The solid-phase synthesis of leuprolide, while efficient, can generate a range of impurities that are structurally very similar to the active pharmaceutical ingredient (API). These impurities may arise from incomplete coupling or deprotection steps during synthesis. The separation of these closely related substances presents a significant analytical challenge.

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of peptides and their impurities.[1] The separation in CE is based on the differential migration of charged analytes in an electric field, which is influenced by the analyte's charge-to-size ratio.[2] This principle provides an



orthogonal separation mechanism to reversed-phase high-performance liquid chromatography (RP-HPLC), which is commonly used for peptide analysis.[3] The development of a robust CE method for leuprolide impurity profiling is therefore highly desirable for comprehensive characterization and quality control.

This application note details a capillary zone electrophoresis (CZE) method adapted from published research, providing a clear protocol for researchers, scientists, and drug development professionals.[3]

## **Experimental Protocols Instrumentation and Materials**

- Capillary Electrophoresis System: Agilent 7100 Capillary Electrophoresis system or equivalent, equipped with a diode array detector (DAD).
- Capillary: Uncoated fused-silica capillary, 50 μm internal diameter, 360 μm outer diameter, with a total length of 64.5 cm and a length to the detector of 56 cm.
- Reagents:
  - Sodium phosphate monobasic (NaH<sub>2</sub>PO<sub>4</sub>), analytical grade
  - Sodium phosphate dibasic (Na<sub>2</sub>HPO<sub>4</sub>), analytical grade
  - o Orthophosphoric acid (H3PO4), analytical grade
  - Sodium hydroxide (NaOH), analytical grade
  - Leuprolide Acetate Reference Standard
  - Leuprolide impurity standards (if available)
  - Deionized water (18.2 M $\Omega$ ·cm)

#### **Preparation of Solutions**

Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.



- To prepare 100 mL of the BGE, dissolve 0.69 g of NaH₂PO₄·H₂O in approximately 90 mL of deionized water.
- Adjust the pH to 2.5 with 1 M orthophosphoric acid.
- Bring the final volume to 100 mL with deionized water.
- Filter the buffer through a 0.22 μm filter before use.
- Capillary Conditioning Solution: 0.1 M Sodium Hydroxide (NaOH).
- Sample Diluent: Deionized water.
- Standard and Sample Preparation:
  - Prepare a stock solution of Leuprolide Acetate Reference Standard at a concentration of 1 mg/mL in the sample diluent.
  - Prepare working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations (e.g., for linearity studies).
  - Dissolve the leuprolide sample to be analyzed in the sample diluent to a final concentration of 1 mg/mL.

#### **Capillary Electrophoresis Method**

- Capillary Conditioning (New Capillary):
  - Rinse the new capillary with 1 M NaOH for 20 minutes.
  - o Rinse with deionized water for 10 minutes.
  - Rinse with the BGE for 15 minutes.
- Pre-run Conditioning (between injections):
  - Rinse the capillary with 0.1 M NaOH for 2 minutes.
  - Rinse with deionized water for 2 minutes.



- Rinse with the BGE for 3 minutes.
- Injection:
  - Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds.
- Separation:
  - Apply a constant voltage of +25 kV.
  - Maintain the capillary temperature at 25 °C.
- Detection:
  - Monitor the separation at a wavelength of 200 nm.

#### **Data Presentation**

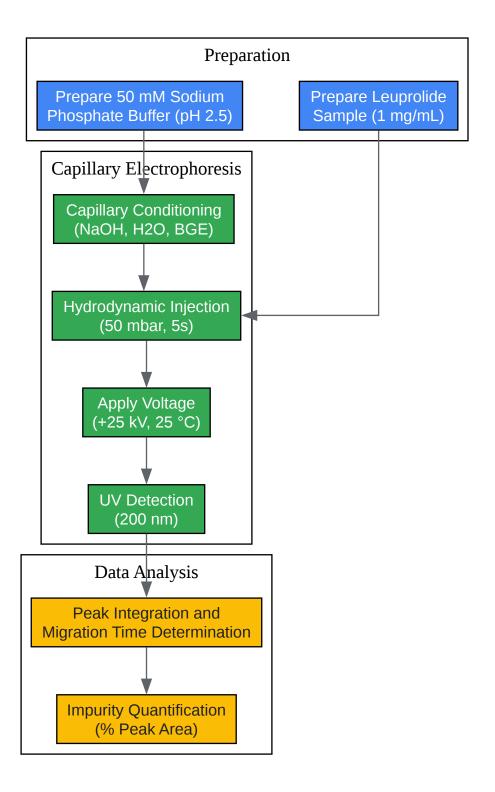
The following table summarizes the expected migration times and relative peak areas for leuprolide and its potential impurities based on the described CZE method. These values are illustrative and may vary slightly depending on the specific instrument and experimental conditions.

Compound	Relative Migration Time (vs. Leuprolide)	Estimated Migration Time (min)	Typical Peak Area (%) in a Synthetic Batch
Impurity A (e.g., Des- His²-Leuprolide)	0.85	12.8	< 0.5
Impurity B (e.g., D- His²-Leuprolide)	0.95	14.3	< 1.0
Leuprolide	1.00	15.0	> 98.0
Impurity C (e.g., Ac- Leuprolide)	1.08	16.2	< 0.5
Impurity D (e.g., a related peptide)	1.15	17.3	< 0.5

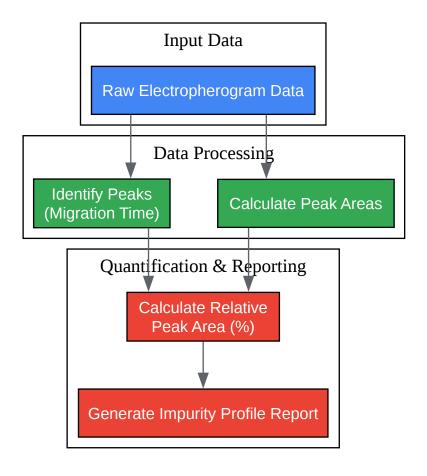


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